tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate
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Overview
Description
tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate typically involves the protection of the amino group using a Boc group. The process begins with the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is introduced through subsequent reactions, often involving selective oxidation or reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and solvents that are recyclable, making the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like KMnO4 or OsO4.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl or amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can interact with biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-N-Boc-3-amino-4-hydroxypyrrolidine
- (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine
Uniqueness
tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly useful in asymmetric synthesis and in the design of chiral drugs and catalysts .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFVSDFSFICTSZ-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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